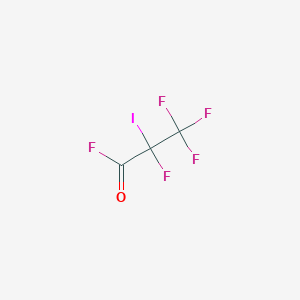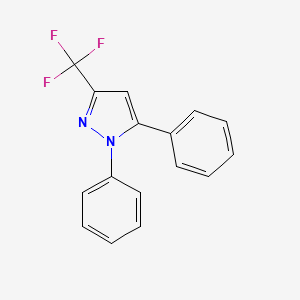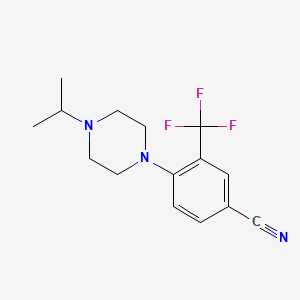
Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-iodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El fluoruro de propanilo, 2,3,3,3-tetrafluoro-2-yodo-, es un compuesto orgánico fluorado con la fórmula molecular C3H2F4IO. Este compuesto es conocido por sus propiedades químicas únicas, que lo hacen valioso en diversas aplicaciones científicas e industriales. La presencia de átomos de flúor y yodo en su estructura contribuye a su reactividad y versatilidad en la síntesis química.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El fluoruro de propanilo, 2,3,3,3-tetrafluoro-2-yodo-, se puede sintetizar mediante varios métodos. Un enfoque común implica la fluoración directa de derivados de fluoruro de propanilo. Este proceso normalmente requiere el uso de agentes fluorantes como el flúor elemental (F2) u otros compuestos que contienen flúor en condiciones controladas. La reacción se lleva a cabo a menudo a bajas temperaturas para evitar la descomposición y asegurar altos rendimientos.
Métodos de producción industrial
En entornos industriales, la producción de fluoruro de propanilo, 2,3,3,3-tetrafluoro-2-yodo-, puede implicar procesos de fluoración a gran escala. Estos procesos están diseñados para ser eficientes y rentables, utilizando equipos y técnicas avanzadas para manipular el gas flúor altamente reactivo de forma segura. El uso de reactores de flujo continuo y sistemas automatizados ayuda a mantener la calidad del producto constante y minimizar el riesgo de reacciones peligrosas.
Análisis De Reacciones Químicas
Tipos de reacciones
El fluoruro de propanilo, 2,3,3,3-tetrafluoro-2-yodo-, experimenta varios tipos de reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de yodo en el compuesto se puede reemplazar por otros nucleófilos, lo que lleva a la formación de diferentes derivados.
Reacciones de oxidación y reducción: El compuesto puede participar en reacciones redox, donde el estado de oxidación del átomo de yodo cambia.
Reacciones de adición: La presencia de múltiples átomos de flúor hace que el compuesto sea reactivo hacia las reacciones de adición con varios reactivos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones de fluoruro de propanilo, 2,3,3,3-tetrafluoro-2-yodo-, incluyen:
Nucleófilos: Como aminas, tioles y alcoholes para reacciones de sustitución.
Agentes oxidantes: Como el peróxido de hidrógeno (H2O2) y el permanganato de potasio (KMnO4) para reacciones de oxidación.
Agentes reductores: Como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) para reacciones de reducción.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución con aminas pueden producir amidas fluoradas, mientras que las reacciones de oxidación pueden producir ácidos carboxílicos yodados.
Aplicaciones Científicas De Investigación
El fluoruro de propanilo, 2,3,3,3-tetrafluoro-2-yodo-, tiene una amplia gama de aplicaciones en investigación científica, que incluyen:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas fluoradas complejas.
Biología: Empleada en el desarrollo de compuestos bioactivos fluorados con posibles aplicaciones terapéuticas.
Medicina: Investigado por su posible uso en el descubrimiento y desarrollo de fármacos, particularmente en el diseño de fármacos fluorados.
Industria: Utilizado en la producción de productos químicos especiales, agroquímicos y materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción del fluoruro de propanilo, 2,3,3,3-tetrafluoro-2-yodo-, implica su interacción con varios objetivos moleculares y vías. La reactividad del compuesto se debe principalmente a la presencia de átomos de flúor altamente electronegativos y al átomo de yodo reactivo. Estos elementos pueden formar enlaces fuertes con otros átomos, lo que lleva a la formación de productos estables. Las vías y los objetivos específicos dependen del contexto de su uso, como en la síntesis química o las aplicaciones biológicas.
Comparación Con Compuestos Similares
El fluoruro de propanilo, 2,3,3,3-tetrafluoro-2-yodo-, se puede comparar con otros compuestos similares, como:
Fluoruro de propanilo, 2,3,3,3-tetrafluoro-2-(trifluorometil)-: Este compuesto tiene un grupo trifluorometil en lugar de un átomo de yodo, lo que afecta su reactividad y aplicaciones.
Fluoruro de propanilo, 2,3,3,3-tetrafluoro-2-(heptafluoropropoxi)-: Este compuesto contiene un grupo heptafluoropropoxi, lo que lleva a diferentes propiedades químicas y usos.
La singularidad del fluoruro de propanilo, 2,3,3,3-tetrafluoro-2-yodo-, radica en su combinación de átomos de flúor y yodo, que imparte una reactividad y versatilidad distintas en diversas aplicaciones.
Propiedades
Número CAS |
83078-26-6 |
|---|---|
Fórmula molecular |
C3F5IO |
Peso molecular |
273.93 g/mol |
Nombre IUPAC |
2,3,3,3-tetrafluoro-2-iodopropanoyl fluoride |
InChI |
InChI=1S/C3F5IO/c4-1(10)2(5,9)3(6,7)8 |
Clave InChI |
GRSYBPREHDVTOY-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(C(F)(F)F)(F)I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-hydroxyphosphoryl]amino]propanoic acid](/img/structure/B12093165.png)




![4H-1-BEnzopyran-4-one, 3-[[6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-7-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-](/img/structure/B12093186.png)

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoicAcidHydrazide](/img/structure/B12093210.png)



